molecular formula C16H12ClNO B280629 (4-chlorophenyl)(isoquinolin-1-yl)methanol

(4-chlorophenyl)(isoquinolin-1-yl)methanol

Katalognummer: B280629
Molekulargewicht: 269.72 g/mol
InChI-Schlüssel: HKOVMSWNKKIKHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-chlorophenyl)(isoquinolin-1-yl)methanol is an organic compound that features a 4-chlorophenyl group attached to an isoquinolin-1-ylmethanol moiety

Eigenschaften

Molekularformel

C16H12ClNO

Molekulargewicht

269.72 g/mol

IUPAC-Name

(4-chlorophenyl)-isoquinolin-1-ylmethanol

InChI

InChI=1S/C16H12ClNO/c17-13-7-5-12(6-8-13)16(19)15-14-4-2-1-3-11(14)9-10-18-15/h1-10,16,19H

InChI-Schlüssel

HKOVMSWNKKIKHC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CN=C2C(C3=CC=C(C=C3)Cl)O

Kanonische SMILES

C1=CC=C2C(=C1)C=CN=C2C(C3=CC=C(C=C3)Cl)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)(isoquinolin-1-yl)methanol typically involves the reaction of 4-chlorobenzaldehyde with isoquinoline in the presence of a reducing agent. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent, which facilitates the reduction of the intermediate imine to the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection and purification techniques such as recrystallization or chromatography are crucial for obtaining high-quality product.

Analyse Chemischer Reaktionen

Types of Reactions

(4-chlorophenyl)(isoquinolin-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Formation of 4-chlorophenyl-isoquinolin-1-ylmethanone

    Reduction: Formation of various reduced derivatives depending on the specific conditions

    Substitution: Formation of substituted phenyl derivatives

Wissenschaftliche Forschungsanwendungen

(4-chlorophenyl)(isoquinolin-1-yl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (4-chlorophenyl)(isoquinolin-1-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chlorophenyl-isoquinolin-1-ylmethanone: An oxidized derivative with different chemical properties.

    4-Chlorophenyl-isoquinolin-1-ylmethane: A reduced derivative with distinct reactivity.

    4-Chlorophenyl-isoquinolin-1-ylmethanol derivatives: Various substituted derivatives with modified biological activities.

Uniqueness

(4-chlorophenyl)(isoquinolin-1-yl)methanol is unique due to its specific combination of a 4-chlorophenyl group and an isoquinolin-1-ylmethanol moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.